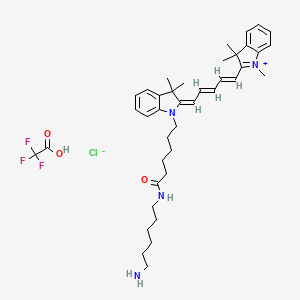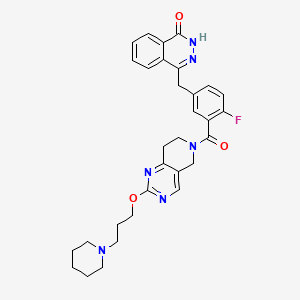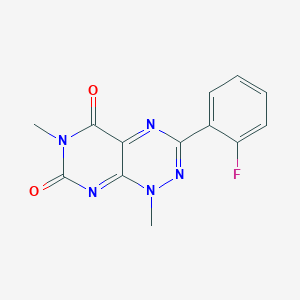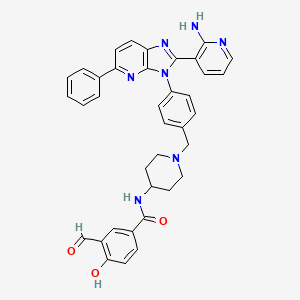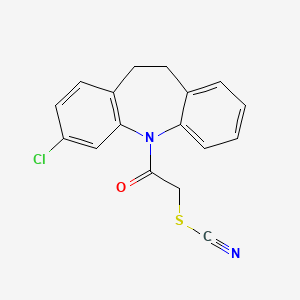
SARS-CoV-2 3CLpro-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 3CLpro-IN-18 is a potent inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virusInhibiting this enzyme can effectively block the virus’s ability to replicate, making this compound a promising candidate for antiviral therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2 3CLpro-IN-18 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 3CLpro-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the 3C-like protease.
Biology: Helps in understanding the replication mechanism of SARS-CoV-2.
Medicine: Potential therapeutic agent for treating COVID-19.
Industry: Used in the development of antiviral drugs and diagnostic tools.
Wirkmechanismus
SARS-CoV-2 3CLpro-IN-18 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 3C-like protease inhibitors such as:
Nirmatrelvir: A covalent inhibitor approved for treating COVID-19.
Ensitrelvir: A non-covalent inhibitor also used for COVID-19 treatment.
Uniqueness
SARS-CoV-2 3CLpro-IN-18 is unique due to its specific binding mode and high potency against the 3C-like protease. Unlike some other inhibitors, it may exhibit a different resistance profile, making it a valuable addition to the arsenal of antiviral agents .
Eigenschaften
Molekularformel |
C17H13ClN2OS |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
[2-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2 |
InChI-Schlüssel |
AHGIFHCAUNNLPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


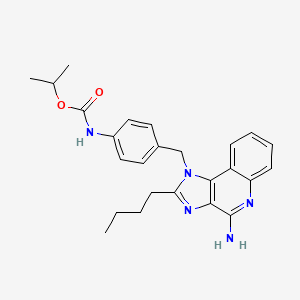
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
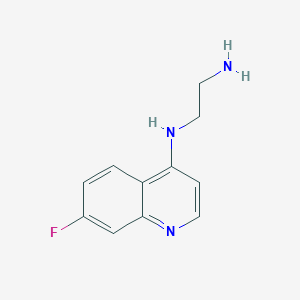
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
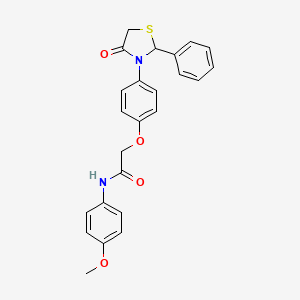
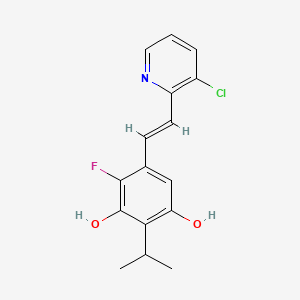
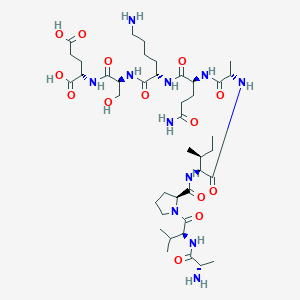
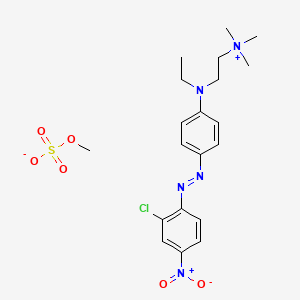

![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
